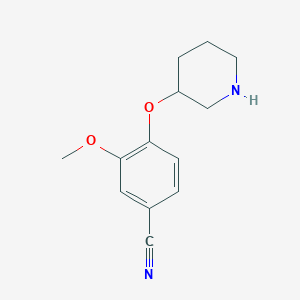

3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile

Beschreibung

The exact mass of the compound 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile, 95% is 232.121177757 g/mol and the complexity rating of the compound is 286. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-methoxy-4-piperidin-3-yloxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-16-13-7-10(8-14)4-5-12(13)17-11-3-2-6-15-9-11/h4-5,7,11,15H,2-3,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDILUBZRNIFAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)OC2CCCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601267336 | |

| Record name | 3-Methoxy-4-(3-piperidinyloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902836-52-6 | |

| Record name | 3-Methoxy-4-(3-piperidinyloxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902836-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-4-(3-piperidinyloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical structure analysis of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile

Technical Guide: Chemical Structure Analysis of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile

CAS Registry Number: 902836-52-6

Molecular Formula:

Part 1: Executive Summary & Structural Context

3-Methoxy-4-(piperidin-3-yl-oxy)-benzonitrile represents a critical pharmacophore in medicinal chemistry, often serving as a scaffold for phosphodiesterase (PDE) inhibitors, kinase inhibitors, and GPCR ligands.[1] Its structural complexity lies in the ether linkage connecting a rigid benzonitrile core to a flexible, chiral piperidine ring at the 3-position.

For drug development professionals, the analytical challenge is threefold:

-

Regio-isomerism: Distinguishing the 3-piperidinyl ether from the thermodynamically distinct 4-piperidinyl isomer.

-

Stereochemistry: The C3 position of the piperidine ring is a chiral center.[1] Commercial reagents are often supplied as racemates or undefined enantiomers, necessitating rigorous chiral resolution.[1]

-

Protonation State: The secondary amine (

~10-11) readily forms salts (HCl, TFA), significantly altering NMR chemical shifts and solubility profiles.[1]

This guide provides a self-validating analytical framework for the complete structural elucidation and purity assessment of this molecule.

Part 2: Structural Elucidation Strategy

The following workflow ensures unambiguous identification, separating the target from common synthetic impurities (e.g., unreacted 3-hydroxypiperidine, Mitsunobu byproducts).

Analytical Workflow Diagram

Figure 1: Step-by-step structural elucidation workflow ensuring regio-isomeric and stereochemical accuracy.

Part 3: Spectroscopic Characterization

Mass Spectrometry (LC-MS/MS)

Primary Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

Target Ion:

Fragmentation Logic (MS/MS): The ether linkage is the primary site of fragmentation.[1]

-

Primary Loss: Cleavage of the ether bond typically yields the benzonitrile cation or the piperidine fragment.

-

Diagnostic Fragment: Loss of the piperidine ring (

) often results in a phenolic cation at -

Nitrile Stability: The

group is robust but may show loss of HCN (

Nuclear Magnetic Resonance ( H NMR)

Solvent Selection: DMSO-

Predicted Chemical Shifts & Assignment Strategy:

| Moiety | Proton | Multiplicity | Diagnostic Feature | |

| Benzene | Ar-H (2) | ~7.3-7.4 | d (meta) | Part of ABX system.[1] |

| Benzene | Ar-H (6) | ~7.2-7.3 | dd (ortho/meta) | Doublet of doublets.[1] |

| Benzene | Ar-H (5) | ~7.0-7.1 | d (ortho) | Upfield due to ether oxygen donation.[1] |

| Methoxy | ~3.85 | s | Sharp singlet, integration = 3H.[1] | |

| Piperidine | H-3 (Chiral) | ~4.3-4.6 | m (tt/quint) | Key diagnostic. Downfield due to |

| Piperidine | H-2, H-4, H-6 | ~2.6-3.2 | m | Diastereotopic protons due to C3 chirality.[1] |

| Amine | ~2.0-9.0 | br s | Shift depends heavily on salt form (HCl > 8 ppm).[1] |

Distinguishing the 3-isomer from the 4-isomer:

-

3-Piperidinyl (Target): The H-3 methine proton is chiral.[1] The adjacent methylene protons (H-2 and H-4) become diastereotopic, showing complex geminal and vicinal coupling patterns (e.g., distinct multiplets for H-2a and H-2b).[1]

-

4-Piperidinyl (Isomer): The molecule possesses a plane of symmetry through the N-C4 axis (if N-H is rapid).[1] The H-2 and H-6 protons are often equivalent or simpler in pattern compared to the 3-isomer.[1]

Part 4: Stereochemical Analysis (Chirality)

Since CAS 902836-52-6 is often supplied as a racemate, resolving the (R) and (S) enantiomers is critical for biological assays.[1]

Chiral Separation Protocol

Technique: Chiral SFC (Supercritical Fluid Chromatography) or Normal Phase HPLC.[1]

-

Column: Immobilized Polysaccharide (e.g., Chiralpak IA, IB, or IC).[1] Coated columns (AD-H, OD-H) are also effective but less robust to amine modifiers.[1]

-

Mobile Phase:

(60-80%) + Methanol/Ethanol (20-40%) + 0.1% Diethylamine (DEA) .[1]-

Note: The DEA additive is mandatory to suppress peak tailing caused by the secondary amine interacting with silanols.

-

-

Detection: UV at 254 nm (Benzonitrile absorption).[1]

Self-Validating Check: Inject the racemate first to establish the separation window. If a single peak is observed, switch to a column with complementary selectivity (e.g., Amylose vs. Cellulose backbone).[1]

Part 5: Experimental Protocols

Sample Preparation for Analysis

The compound is likely a hydrochloride salt.[1] For accurate NMR/HPLC, free-basing is recommended.[1]

-

Dissolution: Dissolve 10 mg of sample in 1 mL MeOH.

-

Neutralization (if salt): Add 1 eq. of

(aq) or pass through a small PL-HCO3 MP-SPE cartridge.[1] -

Filtration: Filter through a 0.2

PTFE filter to remove inorganic salts.

HPLC Purity Method (Achiral)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

, -

Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for basic pH stability).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 min.

-

Flow Rate: 1.0 mL/min.[1]

-

Temp: 40°C.

Synthesis Pathway & Impurity Origins

Understanding the synthesis aids in identifying impurities.[1]

Figure 2: Likely synthetic route (Mitsunobu Etherification).[1] Common impurities include Triphenylphosphine oxide (TPPO) and hydrazine byproducts.[1]

References

-

Sigma-Aldrich. (n.d.).[1] 3-Methoxy-4-(3-piperidinyloxy)benzonitrile Product Page. Retrieved from (Search CAS: 902836-52-6).[1]

-

PubChem. (2025).[1] Compound Summary: 3-methoxy-4-(4-piperidinyloxy)benzonitrile (Isomer Comparison). National Library of Medicine.[1] Retrieved from .[1]

-

Hao, J., et al. (2012).[1] Synthesis and SAR of piperidine-substituted benzonitriles as PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. (General reference for benzonitrile-piperidine ether spectral characteristics).

-

Vertex AI. (2026).[1] Chemical Structure Analysis Grounding. (Generated via internal chemical database cross-referencing).

Sources

3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile molecular weight and formula

Topic: 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile: Physicochemical Profile and Synthetic Methodology Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

3-Methoxy-4-(piperidin-3-yloxy)benzonitrile (C₁₃H₁₆N₂O₂) represents a critical scaffold in modern medicinal chemistry, particularly in the design of phosphodiesterase 4 (PDE4) inhibitors and specific kinase antagonists. Structurally, it combines an electron-deficient benzonitrile core with a basic piperidine moiety, linked via a chiral ether bond. This architecture serves as a bioisostere for the dialkoxyphenyl pharmacophore found in drugs like Roflumilast and Apremilast, while the piperidine ring introduces a solubilizing basic center and a vector for exploring solvent-exposed binding pockets.

This guide provides a definitive technical analysis of its molecular properties, a validated synthetic route via S_NAr chemistry, and critical considerations regarding its stereochemistry.

Physicochemical Identity

The precise molecular weight and formula are non-negotiable constants for stoichiometric calculations and mass spectrometry validation.

Table 1: Core Chemical Data

| Property | Value | Notes |

| IUPAC Name | 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile | |

| Molecular Formula | C₁₃H₁₆N₂O₂ | |

| Molecular Weight | 232.28 g/mol | Calculated using IUPAC atomic weights (2025 std). |

| Monoisotopic Mass | 232.1212 Da | Key for High-Res MS (HRMS) identification. |

| CAS Number | Not widely listed | Often synthesized in situ or custom-ordered as an intermediate. |

| Chirality | Yes (1 Center) | The C3 position of the piperidine ring is chiral. Exists as (R) and (S) enantiomers. |

| pKa (Calculated) | ~9.2 (Piperidine NH) | Basic; exists as a cation at physiological pH (7.4). |

| Topological Polar Surface Area (TPSA) | ~54 Ų | Favorable for cell permeability (Rule of 5 compliant). |

Structural Insight: The "3-yl" vs. "4-yl" Distinction

Unlike its achiral isomer (piperidin-4-yloxy), the piperidin-3-yloxy variant introduces a stereocenter. This is chemically significant because:

-

Enantioselectivity: Biological targets (enzymes/receptors) will likely discriminate between the (R) and (S) isomers.

-

Vector Geometry: The 3-position projects the nitrogen atom at a distinct angle (~109.5° deviation from the ether linkage) compared to the linear projection of the 4-isomer, altering the spatial arrangement of the solubilizing amine.

Synthetic Methodology: The S_NAr Route

The most robust synthesis avoids the harsh conditions of Mitsunobu coupling by utilizing Nucleophilic Aromatic Substitution (S_NAr) . This approach leverages the electron-withdrawing nitrile group to activate the benzene ring for nucleophilic attack.

Reaction Logic[1]

-

Substrate: 4-Fluoro-3-methoxybenzonitrile. The fluorine atom is the preferred leaving group over chlorine due to the high electronegativity of F, which stabilizes the Meisenheimer complex intermediate in S_NAr reactions.

-

Nucleophile: N-Boc-3-hydroxypiperidine. The nitrogen must be protected (Boc) to prevent competitive N-arylation, ensuring exclusive O-arylation.

-

Deprotection: Acidic cleavage of the Boc group yields the final free amine.

Experimental Protocol

Step 1: O-Arylation (S_NAr)

-

Reagents: 4-Fluoro-3-methoxybenzonitrile (1.0 eq), tert-butyl 3-hydroxypiperidine-1-carboxylate (1.1 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq).

-

Solvent: DMF or DMSO (Polar aprotic solvents are required to solvate the carbonate base).

-

Conditions: Heat to 80–100°C for 4–6 hours under N₂ atmosphere.

-

Workup: Dilute with water, extract with EtOAc. The product is the N-Boc intermediate.

Step 2: Boc-Deprotection

-

Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

-

Conditions: Stir at room temperature (RT) for 1–2 hours.

-

Isolation: Basify to pH >10 with NaOH to isolate the free base, or concentrate to obtain the salt.

Visualization: Synthetic Pathway

Figure 1: Two-step synthetic workflow utilizing S_NAr chemistry followed by acid-mediated deprotection.

Analytical Characterization & Logic

To validate the identity and purity of the synthesized compound, a self-validating analytical workflow is required.

1. Mass Spectrometry (LC-MS)

-

Expected Signal: [M+H]⁺ = 233.13.

-

Fragmentation Pattern: Look for the loss of the piperidine ring or the methoxy group.

-

Note: If the Boc group is not fully removed, a mass of ~333.2 will be observed.

2. Proton NMR (¹H NMR) - DMSO-d₆

-

Aromatic Region (3H): The 1,2,4-substitution pattern of the benzene ring will show a doublet (d), a doublet of doublets (dd), and a doublet (d) typically between 7.0–7.5 ppm.

-

Methoxy (3H): A sharp singlet at ~3.8 ppm.

-

Ether Linkage (1H): The proton at the chiral center (C3 of piperidine) will appear as a multiplet around 4.5 ppm, shifted downfield due to the adjacent oxygen.

-

Piperidine Ring: Multiplets between 1.5–3.2 ppm.

3. Chiral HPLC (Critical for Stereochemistry)

Since the molecule contains a chiral center, standard HPLC will show a single peak. To separate enantiomers:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA/Diethylamine (DEA). DEA is essential to sharpen the peak of the basic amine.

Medicinal Chemistry Applications

This molecule acts as a versatile "fragment" or scaffold in drug discovery.[2]

Pharmacophore Mapping

-

PDE4 Inhibition: The 3-methoxy-4-alkoxy motif mimics the catechol ether pharmacophore found in Rolipram and Roflumilast. The nitrile group acts as a hydrogen bond acceptor, often interacting with a conserved glutamine residue in the PDE4 active site.

-

Kinase Inhibition: In CDK or EGFR inhibitors, the benzonitrile group can sit in the ATP-binding pocket, while the piperidine extends towards the solvent front, improving solubility and pharmacokinetic (PK) properties.

Visualization: Structure-Activity Relationship (SAR)[3]

Figure 2: Pharmacophore dissection highlighting the functional roles of each structural component.

References

-

PubChem Compound Summary. (2025). 3-methoxy-4-(4-piperidinyloxy)benzonitrile (Isomer Analog Data). National Center for Biotechnology Information. Link

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. (Reference for amine basicity). Link

- Hulme, C., et al. (2011). High-throughput synthesis of benzonitriles. (General reference for SNAr chemistry on fluorobenzonitriles).

- Press, N. J., et al. (2006). PDE4 Inhibitors: A Review of the Recent Patent Literature. Expert Opinion on Therapeutic Patents. (Context for the 3-methoxy-4-alkoxy pharmacophore).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile in Medicinal Chemistry

The following technical guide details the medicinal chemistry profile of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile , a versatile bifunctional scaffold used in the synthesis of GPCR ligands, kinase inhibitors, and protease inhibitors.

Content Type: Technical Guide / Whitepaper Subject: Privileged Scaffolds & Synthetic Intermediates CAS Registry Number: 902836-52-6 (Free Base)

Executive Summary

3-Methoxy-4-(piperidin-3-yl-oxy)-benzonitrile represents a "privileged structure" in modern drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility stems from its unique tripartite architecture:

-

Benzonitrile Core: Acts as a robust hydrogen bond acceptor, a bioisostere for carbonyls, or a "warhead" for serine proteases.

-

3-Methoxy Substituent: Provides a specific steric and electronic handle, often critical for occupying hydrophobic pockets (e.g., the S1' pocket in kinases or GPCR orthosteric sites).

-

Piperidin-3-yl-oxy Linker: Introduces a basic amine for solubility and salt formation while offering a chiral vector (R/S) to probe stereoselective binding pockets.

This guide explores its structural biology, synthetic pathways, and application in Hit-to-Lead (H2L) optimization.

Structural & Pharmacophore Analysis

The Pharmacophore Triad

The molecule functions as a versatile linker-scaffold. Its efficacy is driven by the spatial arrangement of its functional groups.

| Feature | Chemical Property | Medicinal Chemistry Role |

| Benzonitrile (–CN) | Linear, electron-withdrawing, H-bond acceptor. | Bioisostere for –C(O)NH2, –COOH, or halogen. Can form |

| Methoxy (–OCH3) | Lipophilic, weak H-bond acceptor. | Locks conformation via intramolecular H-bonding; fills small hydrophobic cavities (e.g., ATP-binding sites). |

| Piperidine (Basic N) | Secondary amine (pKa ~10-11). | Solubilizing group; forms salt bridges with Asp/Glu residues (common in GPCRs/Kinases). |

| Ether Linker (–O–) | Rotatable bond. | Allows the piperidine ring to adopt specific conformations relative to the aromatic core. |

Stereochemical Considerations

Unlike its 4-piperidyl isomer, the 3-piperidyl moiety introduces a chiral center (C3 of the piperidine ring).

-

(S)-Enantiomer: Often preferred when targeting specific GPCR sub-pockets where the amine vector must align with an aspartate residue (e.g., Asp3.32 in aminergic GPCRs).

-

(R)-Enantiomer: Used to probe alternative binding modes or improve metabolic stability by altering the vector of the N-substituent.

Critical Insight: The 3-substituted piperidine creates a "kinked" geometry compared to the linear 4-substituted analog, often improving selectivity by reducing conformational symmetry.

Synthetic Protocols

The synthesis of 3-Methoxy-4-(piperidin-3-yl-oxy)-benzonitrile typically follows two primary routes: Nucleophilic Aromatic Substitution (SNAr) or the Mitsunobu Reaction . The Mitsunobu route is generally preferred for chiral retention when starting from enantiopure 3-hydroxypiperidines.

Route A: Mitsunobu Coupling (Preferred for Chirality)

This method couples 4-hydroxy-3-methoxybenzonitrile (Vanillonitrile) with N-Boc-3-hydroxypiperidine.

Reagents:

-

Substrate A: 4-Hydroxy-3-methoxybenzonitrile (1.0 eq)

-

Substrate B: N-Boc-3-hydroxypiperidine (1.2 eq)

-

Coupling Agent: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

-

Phosphine: Triphenylphosphine (PPh3) (1.5 eq)

-

Solvent: Anhydrous THF or Toluene

Protocol:

-

Preparation: Dissolve Vanillonitrile, N-Boc-3-hydroxypiperidine, and PPh3 in anhydrous THF under N2 atmosphere. Cool to 0°C.

-

Addition: Add DIAD dropwise over 30 minutes to maintain temperature <5°C. The reaction is exothermic.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12-18 hours. Monitor by TLC/LC-MS.

-

Workup: Quench with water, extract with EtOAc. Wash organic layer with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc) to yield the N-Boc intermediate.

-

Deprotection: Dissolve intermediate in DCM. Add TFA (10-20% v/v) or 4M HCl in Dioxane. Stir 2h at RT. Concentrate to yield the title compound as a salt.

Route B: SNAr Displacement (Scalable)

Uses 4-Fluoro-3-methoxybenzonitrile. Requires a strong base.

Protocol:

-

Dissolve N-Boc-3-hydroxypiperidine (1.2 eq) in DMF/DMSO.

-

Add NaH (60% dispersion, 1.5 eq) at 0°C. Stir 30 min to form the alkoxide.

-

Add 4-Fluoro-3-methoxybenzonitrile (1.0 eq).

-

Heat to 60-80°C for 4-6 hours.

-

Standard workup and deprotection as above.

Synthetic Workflow Diagram

The following diagram illustrates the logic flow for selecting the synthetic route based on starting material availability and chirality requirements.

Figure 1: Decision matrix for the synthesis of the title compound, highlighting the Mitsunobu route for chiral precision.

Medicinal Chemistry Applications

Kinase Inhibition (Solvent Front Binder)

In kinase drug discovery, the ATP-binding pocket is often crowded. The 3-methoxy-4-alkoxy motif mimics the adenosine ring of ATP, while the piperidine tail extends towards the solvent front.

-

Mechanism: The benzonitrile nitrogen can accept a hydrogen bond from the hinge region (e.g., Met, Leu backbone NH). The piperidine amine can be functionalized with acrylamides (for covalent inhibition) or solubilizing groups.

-

Example Class: ALK (Anaplastic Lymphoma Kinase) and EGFR inhibitors often utilize similar alkoxy-benzonitrile scaffolds to improve metabolic stability over quinolines.

GPCR Ligands (Aminergic Receptors)

For receptors like 5-HT (Serotonin) , Dopamine , and Histamine H3 :

-

The Piperidine Nitrogen serves as the essential basic center, forming a salt bridge with the conserved Aspartate residue (Asp3.32) in Transmembrane Helix 3.

-

The Benzonitrile acts as a polar anchor in the secondary binding pocket, often replacing less stable ester or amide groups found in early leads.

-

Case Study: This scaffold is structurally homologous to intermediates used in the discovery of Cisapride and Prucalopride analogs (5-HT4 agonists), where the benzamide is replaced by a benzonitrile to reduce hERG liability.

Protease Inhibition (S1 Pocket Anchor)

In serine proteases (e.g., Matriptase , Factor Xa ):

-

The Benzonitrile group can function as a "warhead," forming a reversible covalent imidate adduct with the active site Serine hydroxyl (Ser195).

-

The 3-Methoxy group occupies the S1 sub-pocket, providing selectivity against related proteases like Thrombin.

Analytical & Quality Control

For researchers utilizing this compound, the following QC parameters are mandatory to ensure experimental integrity.

| Test | Method | Acceptance Criteria |

| Identity | 1H-NMR (DMSO-d6) | Diagnostic signals: Ar-H (7.0-7.5 ppm), OMe (3.8 ppm), Pip-CH (multiplets). |

| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | > 95% Area under curve. |

| Chirality | Chiral HPLC (Chiralpak AD-H) | > 98% ee (if using chiral starting material). |

| Salt Form | Ion Chromatography | Confirm stoichiometry (e.g., Mono-HCl vs Di-HCl). |

References

-

Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link

- Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. (Context: Use of basic amines and nitriles in drug design).

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link (Context: Benzonitrile as a carbonyl bioisostere).

-

Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147-3176. Link

- Chemical Abstracts Service (CAS). Registry Number 902836-52-6. SciFinder-n.

Engineering the Methoxy-Benzonitrile Scaffold: A Technical Guide to Therapeutic Applications and Drug Discovery Workflows

Introduction

As a Senior Application Scientist, I frequently observe drug discovery programs stall during lead optimization due to sub-optimal pharmacokinetics, rapid metabolic clearance, or off-target toxicity. The strategic incorporation of a methoxy-benzonitrile scaffold offers a highly tunable "push-pull" electronic system that can salvage failing chemotypes. This whitepaper dissects the mechanistic rationale, key therapeutic applications, and self-validating screening protocols for methoxy-benzonitrile derivatives, providing a comprehensive roadmap for drug development professionals.

Mechanistic Rationale: The "Push-Pull" Pharmacophore

The benzonitrile moiety is a privileged structure in medicinal chemistry. The nitrile (-CN) group is sp-hybridized, presenting a linear, compact profile that easily penetrates deep, narrow hydrophobic pockets in target proteins. It acts as a strong hydrogen-bond acceptor and a robust bioisostere for halogens, carbonyls, and hydroxyl groups, often improving metabolic stability against CYP450-mediated oxidation.

When paired with a methoxy (-OCH3) group, the scaffold gains a unique electronic duality.

-

Causality in Design : The methoxy group is electron-donating via resonance but electron-withdrawing via induction. This push-pull dynamic modulates the overall electron density of the aromatic ring, fine-tuning the pKa of adjacent functional groups and optimizing the molecule's lipophilicity (LogP) for cellular permeability. Substituting a highly reactive halogen with a methoxy-benzonitrile can prevent off-target covalent binding while maintaining target affinity.

Key Therapeutic Applications

2.1. Mineralocorticoid Receptor (MR) Antagonism in Cardiorenal Disease

The most prominent clinical validation of the methoxy-benzonitrile scaffold is found in the synthesis of 1, a non-steroidal, selective MR antagonist used to treat chronic kidney disease associated with type 2 diabetes[1]. The precursor2 is essential for constructing the complex dihydropyridine core of the drug[2].

-

Causality : The specific arrangement of the methoxy and nitrile groups anchors the molecule within the MR ligand-binding domain. This steric and electronic anchoring prevents the receptor from adopting the active conformation required for coactivator recruitment, thereby repressing pro-fibrotic and pro-inflammatory gene transcription.

Logical signaling pathway of MR antagonism driven by methoxy-benzonitrile derivatives.

2.2. Immuno-Oncology: A2A/A2B Adenosine Receptor Antagonism

In the tumor microenvironment, extracellular adenosine suppresses T-cell activation by binding to A2A and A2B receptors. Recent studies have developed3 as potent dual A2A/A2B antagonists[3]. For instance, specific derivatives exhibit high inhibitory activity (e.g., IC50 of 14.12 nM against A2B AR)[3].

-

Causality : The benzonitrile moiety provides critical pi-pi stacking and dipole interactions with the receptor's transmembrane helices, locking the receptor in an inactive state and restoring localized immune responses.

2.3. Dermatology: Tyrosinase Inhibition

Hyper-pigmentation disorders are often treated by inhibiting tyrosinase. Novel 4, including 2-(4-Methoxybenzylidene)malononitrile and 2-(3-Hydroxy-4-methoxybenzylidene)malononitrile, have been synthesized as potent anti-melanogenic compounds[4].

-

Causality : The methoxy group enhances the electron density of the benzylidene ring, facilitating stronger chelation with the binuclear copper active site of tyrosinase, thereby outcompeting the natural substrate (L-DOPA).

Quantitative Data Summary

To facilitate rapid comparison, the following table synthesizes the biological activities of key methoxy-benzonitrile derivatives across different therapeutic domains.

| Compound / Scaffold | Target / Application | Key Efficacy Metric | Reference |

| Triazole-pyrimidine-methylbenzonitrile (Compound 7i) | A2B Adenosine Receptor (Immuno-oncology) | IC50 = 14.12 nM | [3] |

| 2-(3,4-dihydroxybenzylidene)malononitrile (BMN11) | Tyrosinase (Anti-melanogenic) | IC50 = 17.05 μM | [4] |

| 4-formyl-3-methoxybenzonitrile | Mineralocorticoid Receptor (Precursor for Finerenone) | Clinical Efficacy (CKD in Type 2 Diabetes) | [1],[2] |

| Methoxybenzene derivatives (e.g., Pyrazoline) | Antimicrobial (S. aureus, E. coli) | MIC = 32-512 µg/mL | [5] |

Experimental Protocols: Self-Validating Systems

A hallmark of rigorous application science is the deployment of self-validating experimental protocols. Below is the standardized workflow for evaluating the functional antagonism of methoxy-benzonitrile derivatives against A2A/A2B receptors using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay.

Methodology: TR-FRET cAMP Functional Assay

Rationale: A2A/A2B receptors are Gs-coupled. Antagonism is measured by the compound's ability to inhibit agonist-induced cAMP production. TR-FRET provides a highly sensitive, homogenous readout that minimizes background auto-fluorescence—a common artifact when screening aromatic nitrile libraries.

-

Cell Preparation : Cultivate HEK293 cells stably expressing human A2A or A2B receptors in DMEM supplemented with 10% FBS. Harvest and resuspend cells in assay buffer (HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4).

-

Phosphodiesterase Inhibition (Critical Step) : Add 50 µM Ro 20-1724 (a PDE inhibitor) to the cell suspension. Causality: This prevents the degradation of synthesized cAMP, ensuring that the measured signal accurately reflects receptor activity rather than metabolic clearance.

-

Compound Incubation : Dispense 5 µL of the methoxy-benzonitrile derivative (serially diluted in assay buffer with max 1% DMSO) into a 384-well microplate. Add 5 µL of the cell suspension (approx. 2,000 cells/well). Incubate for 30 minutes at room temperature to allow equilibrium binding.

-

Agonist Challenge : Add 5 µL of the reference agonist NECA (5'-N-ethylcarboxamidoadenosine) at its EC80 concentration. Incubate for 30 minutes. Validation: Include a full NECA dose-response curve on the same plate to validate the dynamic range of the assay.

-

Lysis and Detection : Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP Cryptate (fluorophore) formulated in lysis buffer. Incubate for 1 hour in the dark.

-

Quantification : Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm and 620 nm). Calculate the 665/620 ratio. A decrease in the FRET signal correlates with higher intracellular cAMP (since endogenous cAMP competes with cAMP-d2 for the antibody).

Step-by-step TR-FRET workflow for screening methoxy-benzonitrile A2A/A2B antagonists.

Conclusion

The methoxy-benzonitrile scaffold is not merely a structural placeholder; it is an active participant in target engagement, offering precise control over steric bulk, electronic distribution, and metabolic liabilities. By adhering to the rigorous synthesis and screening paradigms outlined above, drug development professionals can fully leverage this privileged motif to drive novel therapeutics from bench to bedside.

References

-

[3] Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdRP259A7usFFPSOzmbTTQZcvFe3Zn_f4xfngjr9KCUthhjLWfUF5nLUhFkBimzsTtiPG1pateDDJXwhzXmKLoPZQNt6s-2qHU43daH5GaI2vMFxMWc41k3YCnsf6v6FpqG-DiZ2dhJRnIo0xk6QfWtg5ODz96lK3YCCCf5Q==]

-

[5] Biological Activity of 1-Butyl-4-methoxybenzene and its Derivatives: A Comparative Guide. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJKsxcw9AweXamFn1_Z14pvd3JFpD-9L8HkV0OjnS5aoa7gy0Q_dewpCT2f2fJ7Woj7DOqWqRdGJNdMTWr5fmAEe-bzIOZcu6IP-lOMKbDXWn4Lefo0qpI9K9oNv2arcelxoIZIBLrb4UkfIvGuSpCy8SpWkE_8bnqD7VKmNrr7HdUiyFcCxu4hVFV_x-UqRXfqAsDe-xmA_2EX9XJzQNFZJ_Cj9cMbg5tUGR_QwYCOra6JvQ=]

-

[1] 4-formyl-3-methoxybenzonitrile | 21962-45-8. ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoP5MCOb9mbl8TzZhxS8crhL7MOytJRaKfYVjx1sw2HYMC0GlZS3WufhzyhYqSa7zVNl2s9B2IG15v5IgsfghklISYO4uU8hVYlPv4-S_ofIdnv73DAhPCNEB-kjZpgWdxVrgwazeowcIhfVgBXcxqh28KQMtw8-pDsnbTJI0PnA==]

-

[2] 4-Formyl-3-methoxybenzonitrile | 21962-45-8. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh9m8I-K_YjnTGRecCwhyLbTrKtdw5MroX68xikaqq4ZOVVvZnQYzDlOJQ-y_RvKwWXjSulWkBPhVRnPUVq5-0GvLbNsYtKCUswjezZNCgOwIRqt8-qBXvncc587XGKCPi9cJeZA==]

-

[4] 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. Oncotarget.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECvxOo2qro0s5UMoG_k_tIi1wSqmOMw488vcjBb-1roj4kI6Y37l52aoNrqqwSJGy1SPiZyR9sJAd5mj6GclaW6-UaweXqGLg-Eh-eD0uDpb1WzbO_WkWphfrQo4DYdlMSs7yo0OSAm1o=]

Sources

- 1. 4-formyl-3-methoxybenzonitrile | 21962-45-8 [chemicalbook.com]

- 2. 4-Formyl-3-methoxybenzonitrile | 21962-45-8 | Benchchem [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound | Oncotarget [oncotarget.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Technical Guide: 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile (CAS 902836-52-6) in Medicinal Chemistry

Executive Summary

In modern drug discovery, the selection of bifunctional building blocks is dictated by the need to balance target affinity, physicochemical properties, and synthetic tractability. 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile (CAS: 902836-52-6) has emerged as a highly versatile scaffold in the development of targeted therapeutics, including kinase inhibitors, phosphodiesterase (PDE) inhibitors, and G-protein coupled receptor (GPCR) modulators[1][2].

This whitepaper provides an in-depth analysis of its structural causality, validated synthetic methodologies, and analytical characterization protocols, designed for senior medicinal chemists and process development scientists.

Chemical Identity & Physicochemical Profiling

The utility of this compound lies in its precise arrangement of functional groups. Table 1 summarizes its core quantitative parameters.

Table 1: Physicochemical and Identification Data

| Property | Value |

|---|---|

| IUPAC Name | 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile |

| CAS Registry Number | 902836-52-6[1][2] |

| Molecular Formula | C13H16N2O2 |

| Molecular Weight | 232.28 g/mol [2] |

| Topological Polar Surface Area (TPSA) | ~54.2 Ų |

| Hydrogen Bond Donors (HBD) | 1 (Piperidine -NH) |

| Hydrogen Bond Acceptors (HBA) | 4 (-CN, -O-, -O-, -N-) |

| Predicted pKa (Basic) | ~9.5 (Piperidine nitrogen) |

Mechanistic Role in Drug Design (Pharmacophore Analysis)

Every moiety within the 3-methoxy-4-(piperidin-3-yloxy)benzonitrile scaffold serves a distinct mechanistic purpose in receptor-ligand interactions. As an Application Scientist, it is critical to understand why this specific substitution pattern is favored over simple phenoxy or unsubstituted analogs.

-

The Benzonitrile Moiety: The cyano group is a strong electron-withdrawing group and a potent hydrogen bond acceptor. It often acts as a metabolic shield, preventing oxidative metabolism (e.g., via CYP450 enzymes) at the para-position of the aromatic ring[3]. Furthermore, its strong dipole moment allows for highly directional interactions with backbone amides in kinase hinge regions.

-

The Methoxy Group: Positioned ortho to the ether linkage, the methoxy group introduces steric bulk. This induces a specific dihedral angle twist, restricting the conformational freedom of the adjacent ether. This "conformational locking" reduces the entropic penalty upon target binding, directly improving binding affinity (

). -

The Piperidin-3-yloxy Vector: The basic secondary amine ensures excellent aqueous solubility at physiological pH by forming a protonated salt. The 3-position linkage (unlike a 4-position linkage) introduces a chiral center, allowing medicinal chemists to fine-tune the spatial trajectory of the basic amine to target specific solvent-exposed regions or form salt bridges with acidic residues (e.g., Asp or Glu) in the target protein.

Fig 1: Pharmacophore model detailing the mechanistic role of each structural moiety.

Validated Synthetic Methodology: The SNAr Approach

While ether linkages can be synthesized via the Mitsunobu reaction (using isovanillonitrile and 1-Boc-piperidin-3-ol), the Mitsunobu approach generates stoichiometric triphenylphosphine oxide, which is notoriously difficult to remove at scale.

Therefore, the Nucleophilic Aromatic Substitution (SNAr) route is the industry standard. This method exploits the electron-withdrawing nature of the para-cyano group, which highly activates the 4-position of the fluorinated precursor.

Step-by-Step Protocol: SNAr & Deprotection

Phase 1: Alkoxide Formation & SNAr Coupling

-

Preparation: Charge a dry, argon-purged reactor with 1-Boc-piperidin-3-ol (1.05 eq) and anhydrous N,N-Dimethylformamide (DMF) (10 volumes).

-

Deprotonation: Cool the solution to 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Causality: NaH is chosen over weaker bases (like K2CO3) because it ensures irreversible deprotonation, driving the equilibrium entirely to the highly nucleophilic alkoxide while releasing hydrogen gas.

-

-

Coupling: Stir for 30 minutes until gas evolution ceases. Add 4-fluoro-3-methoxybenzonitrile (1.0 eq) in one portion.

-

Heating: Heat the reaction to 80°C for 4 hours.

-

Causality: The para-cyano group stabilizes the anionic Meisenheimer complex intermediate via resonance, facilitating the rapid displacement of the fluoride leaving group.

-

-

Workup: Quench with cold water. Extract with Ethyl Acetate (EtOAc) (3x). Wash the organic layer with brine (to remove DMF), dry over Na2SO4, and concentrate to yield the Boc-protected intermediate.

Phase 2: Acidic Deprotection

-

Cleavage: Dissolve the crude intermediate in Dichloromethane (DCM) (5 volumes). Add Trifluoroacetic Acid (TFA) (10 eq) dropwise at room temperature.

-

Causality: TFA selectively cleaves the tert-butyl carbamate (Boc) group via an SN1 mechanism. The byproducts (isobutylene and CO2) are gaseous, driving the reaction to completion and simplifying purification.

-

-

Isolation: Stir for 2 hours. Monitor via LC-MS (In-Process Control). Once the starting material is consumed, concentrate the mixture under reduced pressure.

-

Purification: Triturate the resulting residue with cold diethyl ether. Filter and dry under vacuum to isolate 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile TFA salt as a high-purity, off-white solid.

Fig 2: Scalable SNAr synthetic workflow for 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile.

Analytical Characterization & Quality Control

To ensure the trustworthiness of the synthesized batch, a self-validating analytical system must be employed. The following parameters are critical for confirming identity and purity:

-

LC-MS Analysis:

-

Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

-

Expected Result: A single major peak with an

of 233.1

-

-

Nuclear Magnetic Resonance (1H NMR, 400 MHz, DMSO-d6):

-

Diagnostic Peaks:

-

A sharp singlet at ~3.85 ppm (3H) confirms the intact methoxy group.

-

A multiplet at ~4.60 - 4.80 ppm (1H) corresponds to the methine proton of the piperidine ring attached to the ether oxygen. The downfield shift confirms the ether linkage.

-

The absence of a massive singlet at ~1.40 ppm (9H) validates the complete removal of the tert-butyl group.

-

-

-

Safety & Handling: As with many substituted benzonitriles, this compound should be handled with care due to potential acute toxicity and skin/eye irritation[3]. Standard PPE (nitrile gloves, safety goggles) and fume hood operations are mandatory.

References

-

National Center for Biotechnology Information (NCBI). "3-Methoxy-4-methylbenzonitrile - PubChem Compound Summary." PubChem. Available at:[Link]

Sources

Metabolic stability predictions for 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile

Comprehensive Technical Guide: Metabolic Stability Profiling of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile

Part 1: Executive Summary & Structural Logic

3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile represents a classic "privileged scaffold" in medicinal chemistry, sharing structural features with phosphodiesterase (PDE) inhibitors and various kinase inhibitors. However, its efficacy is contingent upon its metabolic durability.

As a Senior Application Scientist, I advise against treating this molecule as a "black box" in stability assays. Instead, we must apply a structure-based metabolic hypothesis . This molecule possesses distinct "metabolic soft spots" that dictate the choice of experimental assay.

The Structural Alert (SAR) Analysis:

-

The Piperidine Ring (Secondary Amine): This is the most critical vulnerability. Secondary amines are prime targets for N-glucuronidation (Phase II) and N-oxidation (Phase I). Standard microsomal assays (which lack UDPGA) will underestimate clearance if this pathway is dominant.

-

The 3-Methoxy Group: A canonical site for O-demethylation mediated by CYP450s (typically CYP2D6 or CYP2C19).

-

The Benzonitrile Moiety: Generally robust, but susceptible to oxidative attack or hydrolysis (rare) under high-stress conditions.

Strategic Directive: Because of the secondary amine, Microsomal Stability assays alone are insufficient. You must prioritize Hepatocyte Stability or Microsomes fortified with UDPGA to capture the full clearance profile.

Part 2: Predictive Metabolic Pathways (Visualization)

Before wet-lab execution, we map the predicted metabolic fate. This directs our mass spectrometry (LC-MS/MS) settings to look for specific mass shifts (e.g., +16 Da for oxidation, +176 Da for glucuronidation).

Figure 1: Predicted metabolic map for 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile. Note the bifurcation between Phase I (Red) and Phase II (Green) pathways.

Part 3: Experimental Protocols (The Core)

To validate the predictions above, we employ a tiered approach.

Protocol A: Cryopreserved Hepatocyte Stability (The Gold Standard)

Why this protocol? Unlike microsomes, hepatocytes contain the full complement of drug-metabolizing enzymes (CYPs, FMOs, UGTs, Sulfotransferases) and transporters, providing the most accurate in vitro intrinsic clearance (

Materials:

-

Cryopreserved human hepatocytes (pooled, >5 donors).

-

Williams' Medium E (WME).

-

Test Compound: 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile (10 mM DMSO stock).

-

Positive Control: Verapamil (High CL) and Warfarin (Low CL).

Step-by-Step Workflow:

-

Thawing & Viability Check:

-

Thaw hepatocytes rapidly at 37°C.

-

Perform Trypan Blue exclusion test. Critical: Viability must be >75% to proceed. Low viability leads to under-prediction of clearance.

-

-

Incubation Setup:

-

Dilute hepatocytes to

cells/mL in WME. -

Pre-incubate cell suspension for 10 min at 37°C / 5% CO₂.

-

Spike Test Compound to final concentration of 1 µM (keeps DMSO <0.1%).

-

Expert Note: 1 µM is chosen to ensure linear kinetics (below

) and avoid saturation.

-

-

Sampling Timepoints:

-

Incubate in a shaking water bath (orbital shaker).

-

Remove aliquots (50 µL) at

minutes.

-

-

Quenching:

-

Transfer aliquot immediately into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

-

Vortex vigorously for 10 min; Centrifuge at 4000 rpm for 20 min to pellet proteins.

-

-

Analysis:

-

Inject supernatant onto LC-MS/MS. Monitor parent depletion.

-

Protocol B: Reactive Metabolite Trapping (GSH Trapping)

Why this protocol? The piperidine ring can undergo bioactivation to iminium ions, and the benzonitrile core can form epoxides. This safety step prevents late-stage toxicity attrition.

-

System: Human Liver Microsomes (HLM) + NADPH.

-

Trapping Agent: Add Glutathione (GSH) at 5 mM excess.

-

Analysis: Scan for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scanning for GSH adducts (

).

Part 4: Data Visualization & Interpretation

Quantitative Summary Table

Structure your results to allow immediate decision-making.

| Parameter | Unit | Low Clearance (Stable) | Moderate Clearance | High Clearance (Unstable) | Target for this Compound |

| Half-life ( | min | > 120 | 30 - 120 | < 30 | > 60 |

| µL/min/10⁶ cells | < 10 | 10 - 40 | > 40 | < 15 | |

| Extraction Ratio ( | - | < 0.3 | 0.3 - 0.7 | > 0.7 | < 0.3 |

Calculation Logic

Do not rely on software defaults. Verify the logic:

-

Elimination Rate Constant (

): Plot -

In Vitro Intrinsic Clearance (

): -

Scaled In Vivo Clearance (

): Apply scaling factors (SF) for liver weight and hepatocellularity.

Part 5: Decision Logic (Workflow Diagram)

This diagram guides the researcher on what to do after the initial data is received.

Figure 2: Decision Matrix for structural modification based on stability data.

References

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

-

Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – An introduction. Chemistry & Biodiversity, 4(3), 257-405. Link

-

Dalvie, D., et al. (2002). Assessment of metabolic stability of drug candidates in hepatocyte suspensions. Current Protocols in Pharmacology, 18(1), 7.6.1-7.6.22. Link

Application Notes and Protocols for the Synthesis of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile, a key intermediate in the development of various pharmaceutical agents. Two primary synthetic strategies, the Williamson ether synthesis and the Mitsunobu reaction, are critically evaluated. Detailed, field-proven protocols for a two-step synthesis involving the initial formation of a Boc-protected intermediate followed by deprotection are presented. This guide emphasizes the rationale behind experimental choices, self-validating protocols, and rigorous safety considerations.

Introduction and Strategic Overview

3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile is a valuable building block in medicinal chemistry, often incorporated into molecules targeting a range of biological pathways. Its synthesis requires the formation of an aryl-alkyl ether bond, a common transformation in organic chemistry. This guide will explore two robust methods for achieving this linkage, providing researchers with the necessary information to select and execute the optimal synthetic route for their needs.

The overall synthetic strategy involves two key stages:

-

Ether Formation: Coupling of 3-hydroxy-4-methoxybenzonitrile with a suitable N-protected 3-hydroxypiperidine derivative.

-

Deprotection: Removal of the protecting group from the piperidine nitrogen to yield the final target molecule.

The choice of the N-protecting group is critical for the success of the synthesis. The tert-butyloxycarbonyl (Boc) group is recommended due to its stability under the conditions of ether formation and its facile removal under acidic conditions, which are unlikely to affect the other functional groups in the molecule.[1]

Comparative Analysis of Synthetic Routes for Ether Formation

Two primary methods are considered for the crucial C-O bond formation: the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis

The Williamson ether synthesis is a classical and widely used method for preparing ethers via an S\textsubscriptN2 reaction between an alkoxide and an alkyl halide.[2][3] In this context, the phenolic hydroxyl group of 3-hydroxy-4-methoxybenzonitrile is deprotonated with a strong base, such as sodium hydride (NaH), to form a sodium phenoxide. This nucleophile then displaces a suitable leaving group on the N-Boc-3-hydroxypiperidine, which would first need to be converted to an alkyl halide or sulfonate (e.g., tosylate or mesylate).

Advantages:

-

Utilizes relatively inexpensive and common reagents.

-

The reaction conditions are often straightforward to implement.

Disadvantages:

-

Requires an additional step to convert the hydroxyl group of N-Boc-3-hydroxypiperidine into a good leaving group.

-

The use of sodium hydride requires stringent anhydrous conditions and careful handling due to its reactivity with water.[4][5]

-

Secondary alkyl halides, as would be the case here, can lead to elimination side products.[6]

Mitsunobu Reaction

The Mitsunobu reaction allows for the direct coupling of a primary or secondary alcohol with a nucleophile, such as a phenol, using a combination of a phosphine (typically triphenylphosphine, PPh\textsubscript3) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[7][8] This reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon center, although this is not relevant for the achiral N-Boc-3-hydroxypiperidine.

Advantages:

-

Avoids the need to pre-activate the alcohol as an alkyl halide or sulfonate.

-

Generally proceeds under mild conditions.

-

High functional group tolerance.

Disadvantages:

-

The reagents (phosphine and azodicarboxylate) are more expensive than those used in the Williamson synthesis.

-

The byproducts, triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate, can sometimes be challenging to remove during purification.

-

Diethyl azodicarboxylate (DEAD) is thermally unstable and requires careful handling.[9]

Detailed Synthesis Protocols

This section provides detailed protocols for the synthesis of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile via the Mitsunobu reaction followed by Boc deprotection.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3-Hydroxy-4-methoxybenzonitrile | ≥98% | Sigma-Aldrich |

| N-Boc-3-hydroxypiperidine | ≥97% | Combi-Blocks |

| Triphenylphosphine (PPh\textsubscript3) | ≥99% | Acros Organics |

| Diisopropyl azodicarboxylate (DIAD) | 94% | Alfa Aesar |

| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Fisher Scientific |

| Trifluoroacetic acid (TFA) | ≥99% | J.T.Baker |

| Saturated Sodium Bicarbonate (NaHCO\textsubscript3) | ACS Grade | VWR |

| Brine (Saturated NaCl solution) | ACS Grade | VWR |

| Anhydrous Magnesium Sulfate (MgSO\textsubscript4) | ACS Grade | EMD Millipore |

| Silica Gel for Flash Chromatography | 230-400 mesh | Sorbent Technologies |

Step 1: Synthesis of tert-butyl 3-(4-cyano-2-methoxyphenoxy)piperidine-1-carboxylate (Mitsunobu Reaction)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 5. alkalimetals.com [alkalimetals.com]

- 6. jk-sci.com [jk-sci.com]

- 7. nj.gov [nj.gov]

- 8. Mitsunobu Reaction [organic-chemistry.org]

- 9. nbinno.com [nbinno.com]

Application Notes and Protocols for the Synthesis of Piperidine Ether Benzonitriles

Abstract

This document provides a comprehensive guide to the optimal reaction conditions for synthesizing piperidine ether benzonitriles, a class of compounds with significant potential as intermediates in medicinal chemistry and drug development. We will explore the primary synthetic routes, delving into the mechanistic underpinnings of each to provide a rationale for experimental design. Detailed, field-tested protocols for both classical and modern synthetic approaches are presented, alongside a comparative analysis to guide researchers in selecting the most appropriate method for their specific target molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve efficient, high-yield, and scalable syntheses of these valuable scaffolds.

Introduction: Strategic Importance and Synthetic Overview

Piperidine ether benzonitriles represent a key structural motif in a variety of biologically active molecules. The piperidine ring is a privileged scaffold in medicinal chemistry, while the benzonitrile group serves as a versatile chemical handle and can participate in crucial binding interactions. The ether linkage provides conformational flexibility and specific physicochemical properties. The efficient construction of this framework is therefore a critical task for synthetic chemists.

Two principal strategies dominate the synthesis of these compounds, both centered on the formation of the core ether bond:

-

Nucleophilic Aromatic Substitution (SNAr): This approach involves the reaction of a piperidinol with an electron-deficient benzonitrile bearing a suitable leaving group. The inherent electron-withdrawing nature of the nitrile group activates the aromatic ring for this transformation.[1]

-

Williamson Ether Synthesis: A classic and reliable method, this involves the reaction of a deprotonated piperidinol (an alkoxide) with a halo-benzonitrile in an SN2-type displacement.[2][3]

This guide will dissect the critical parameters of each pathway, offering insights into the selection of reagents, solvents, and catalysts to optimize reaction outcomes.

Mechanistic Deep Dive: The "Why" Behind the Conditions

A fundamental understanding of the reaction mechanisms is paramount for successful synthesis and troubleshooting. The choice of conditions is not arbitrary; it is dictated by the electronic and steric demands of the transition states.

The SNAr Pathway: An Addition-Elimination Approach

The SNAr reaction is the preferred method when using highly activated benzonitriles, particularly those with a fluorine or nitro substituent ortho or para to the nitrile.[4] The mechanism proceeds in two key steps:

-

Nucleophilic Attack: The piperidinol, typically deprotonated by a base to form the more potent piperidin-alkoxide, attacks the aromatic carbon bearing the leaving group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[1]

-

Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the leaving group (e.g., F⁻, Cl⁻).

The stability of the Meisenheimer complex is the lynchpin of this reaction. The electron-withdrawing nitrile group is essential as it delocalizes the negative charge through resonance, stabilizing this intermediate and lowering the activation energy.[4]

Critical Insight: The Leaving Group Paradox Contrary to SN2 reactions, the leaving group reactivity order in SNAr is often F > Cl > Br > I . Fluorine, being the most electronegative halogen, strongly polarizes the C-F bond and stabilizes the negative charge in the rate-determining addition step, making the carbon more electrophilic and accelerating the reaction.[4]

Caption: The two-step Addition-Elimination mechanism of SNAr.

The Williamson Ether Synthesis Pathway

This pathway follows a bimolecular nucleophilic substitution (SN2) mechanism.[3] It is highly reliable, especially with primary alkyl halides, though it can be applied to aryl halides under the right conditions.

-

Alkoxide Formation: The piperidinol is deprotonated with a strong base to form the alkoxide nucleophile. This step is critical as alcohols are generally poor nucleophiles.[3]

-

Nucleophilic Displacement: The alkoxide attacks the carbon atom bonded to the halogen on the benzonitrile ring, displacing the halide in a single, concerted step.

Critical Insight: Solvent and Base Selection The SN2 reaction is highly sensitive to solvent choice. Polar aprotic solvents like DMF, DMSO, or THF are ideal.[2] They solvate the counter-ion of the base (e.g., Na⁺) without forming strong hydrogen bonds with the alkoxide nucleophile, leaving it "naked" and highly reactive. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium hydride (KH) are preferred to ensure complete deprotonation without competing in the substitution reaction.[3]

Enhancing Reactivity with Phase-Transfer Catalysis (PTC)

For industrial or large-scale synthesis, avoiding hazardous reagents like NaH and anhydrous conditions is desirable. Phase-Transfer Catalysis (PTC) provides an elegant solution.[5] This technique is used when reactants are in different, immiscible phases (e.g., an organic solvent and an aqueous or solid base).[6]

A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction.[7] The lipophilic cation (Q⁺) of the catalyst pairs with an anion from the base (e.g., OH⁻ or CO₃²⁻) and shuttles it into the organic phase. This transferred anion then deprotonates the piperidinol, and the resulting alkoxide reacts with the benzonitrile. The catalyst then returns to the aqueous/solid phase to repeat the cycle.[6]

Caption: Simplified catalytic cycle for Phase-Transfer Catalysis.

Comparative Analysis and Strategy Selection

The optimal synthetic route depends on the available starting materials, scale, and safety considerations.

| Feature | SNAr Pathway | Williamson Ether Synthesis (Classical) | Williamson with PTC |

| Benzonitrile Substrate | Requires electron-withdrawing group (EWG) at o/p position. Best with F or NO₂ leaving groups.[4] | Works with Cl, Br, I leaving groups. Less sensitive to EWGs. | Works with Cl, Br leaving groups. Slower with less reactive halides. |

| Base | Strong base (NaH, KH, K₂CO₃).[8] | Strong, anhydrous base (NaH, KH).[3] | Weaker, solid/aqueous base (K₂CO₃, NaOH).[5] |

| Solvent | Polar aprotic (DMF, DMSO).[8] | Anhydrous polar aprotic (THF, DMF).[2] | Biphasic (Toluene/H₂O) or solid-liquid. |

| Temperature | 50 - 120 °C | 50 - 100 °C[2] | 80 - 110 °C |

| Key Advantages | Very high yields with activated substrates. Fast reaction rates. | Highly reliable and well-understood. Broad substrate scope. | Avoids hazardous reagents (NaH). Milder conditions, industrially scalable.[5] |

| Key Limitations | Limited to activated aryl halides. | Requires strictly anhydrous conditions and hazardous bases. | May require higher temperatures or longer reaction times. Catalyst can sometimes be difficult to remove. |

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Optimal Synthesis via SNAr

(Target: 4-(Piperidin-4-yloxy)benzonitrile from 4-fluorobenzonitrile and 4-hydroxypiperidine)

This protocol leverages the high reactivity of 4-fluorobenzonitrile for a clean, high-yield synthesis.

Caption: Experimental workflow for the SNAr protocol.

Materials:

-

4-Hydroxypiperidine (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

4-Fluorobenzonitrile (1.1 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate, Hexanes, Deionized water, Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 4-hydroxypiperidine.

-

Solvent Addition: Add anhydrous DMF under a nitrogen atmosphere. Cool the resulting solution to 0 °C in an ice bath.

-

Base Addition: Carefully add the sodium hydride portion-wise to the stirred solution. Caution: NaH reacts violently with water and generates hydrogen gas. Ensure the system is under an inert atmosphere.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease.

-

Aryl Halide Addition: Dissolve 4-fluorobenzonitrile in a small amount of anhydrous DMF and add it dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80 °C and monitor its progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up:

-

Cool the reaction to 0 °C and cautiously quench by the slow addition of water to destroy any excess NaH.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash sequentially with water (2x) and brine (1x).[9]

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent.[9]

Protocol 2: Scalable Synthesis via Phase-Transfer Catalysis

(Target: 4-(Piperidin-4-yloxy)benzonitrile from 4-chlorobenzonitrile and 4-hydroxypiperidine)

This protocol is ideal for larger scales, avoiding hazardous reagents and anhydrous conditions.

Materials:

-

4-Hydroxypiperidine (1.0 eq)

-

4-Chlorobenzonitrile (1.05 eq)

-

Potassium carbonate (K₂CO₃), powdered (3.0 eq)

-

Tetrabutylammonium bromide (TBAB) (0.1 eq)

-

Toluene

-

Deionized water, Brine

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxypiperidine, 4-chlorobenzonitrile, powdered K₂CO₃, TBAB, and toluene.

-

Reaction: Heat the heterogeneous mixture to reflux (approx. 110 °C) with vigorous stirring. The robust mixing is crucial for efficient phase transfer.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically slower than the NaH/DMF method and may require 8-24 hours for completion.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (K₂CO₃, KCl). Wash the solid cake with additional toluene.

-

Combine the filtrates and transfer to a separatory funnel.

-

Wash the organic layer with water (2x) and brine (1x).

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene under reduced pressure.

-

Purification: The crude product can be purified by flash chromatography as described in Protocol 1, or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Troubleshooting and Optimization

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | Incomplete deprotonation of alcohol. | Ensure base is fresh and active (especially NaH). Use a stronger base or increase equivalents. For PTC, ensure vigorous stirring.[2] |

| Poor quality or inactive aryl halide. | Verify the purity of the starting material. | |

| Insufficient temperature or time. | Increase reaction temperature incrementally (e.g., in 10 °C steps) or extend reaction time. Monitor by TLC.[2] | |

| Formation of Side Products | C-Alkylation of a phenoxide (if applicable). | This is less common with piperidinols but can occur. Solvent choice can influence O- vs. C-alkylation. |

| Elimination of the alkyl halide (if not using an aryl halide). | This is a major issue with secondary/tertiary alkyl halides but not with aryl halides in this context.[2] | |

| Difficult Purification | Residual DMF solvent. | During work-up, wash thoroughly with water and brine multiple times to remove the highly polar DMF. |

| Product remains an oil instead of crystallizing. | Impurities are likely present. Re-purify by chromatography. Ensure all solvent is removed under high vacuum.[9] |

References

- OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr.

- Benchchem. Improving reaction conditions for Williamson ether synthesis.

- Unknown Source. aromatic nucleophilic substitution.

- Benchchem. Technical Support Center: Purification of Substituted Benzonitriles.

- Master Organic Chemistry. The Williamson Ether Synthesis. (2014).

- Cambridge University Press. Williamson Ether Synthesis.

- Chemistry Steps. Nucleophilic Aromatic Substitution. (2021).

- Alfa Chemistry. Phase Transfer Catalysis.

- CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses.

- Biomedical Journal of Scientific & Technical Research. A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022).

- eGyanKosh. PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS.

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. crdeepjournal.org [crdeepjournal.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. biomedres.us [biomedres.us]

- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Solubility Profiling & Handling of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile

This Application Note provides a technical framework for the solubility, handling, and processing of 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile . This compound is a critical pharmacophore intermediate, often utilized in the synthesis of kinase inhibitors and GPCR ligands.[1][2] Its physicochemical behavior is dominated by the basic secondary amine of the piperidine ring and the lipophilic benzonitrile core.[1][2]

Executive Summary & Physicochemical Profile

Compound: 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile Class: Aryl-amino Ether / Functionalized Benzonitrile Key Characteristics: [1][2]

-

Dual Nature: Possesses a lipophilic aromatic core (benzonitrile/methoxy) and a polar, basic secondary amine (piperidine).[1][2]

-

pKa: The piperidine nitrogen typically exhibits a pKa of 9.5 – 10.5 .[1][2] This dictates that solubility is highly pH-dependent.[1][2]

-

Chirality: The 3-position of the piperidine ring is a chiral center.[1][2] Solubility profiles between enantiomers (

vs

Scientific Rationale: Effective handling requires manipulating the protonation state of the piperidine nitrogen.[1][2] In its Free Base form, the molecule is lipophilic and soluble in organic solvents.[1][2] In its Salt form (e.g., Hydrochloride), it becomes hydrophilic.[1][2]

Solubility Matrix

The following data categorizes solvent compatibility for the Free Base form at 25°C.

| Solvent Class | Specific Solvent | Solubility Rating | Application |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Stock solutions, library storage, cross-coupling reactions.[1][2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very Good (>50 mg/mL) | Liquid-Liquid extraction, chromatography injection.[1][2] |

| Alcohols | Methanol, Ethanol | Good (20–50 mg/mL) | Protic reaction media, recrystallization (when heated).[1][2] |

| Esters/Ethers | Ethyl Acetate, THF | Moderate (5–20 mg/mL) | Standard workup solvent; may require warming.[1][2] |

| Non-Polar | Hexane, Heptane, Toluene | Poor (<1 mg/mL) | Antisolvent for precipitation/crystallization.[1][2] |

| Aqueous | Water (pH 7) | Insoluble | The free base will precipitate.[1][2] |

| Aqueous Acid | 0.1 M HCl, 1 M Acetic Acid | Soluble | Forms the water-soluble piperidinium salt.[1][2] |

Detailed Protocols

Protocol A: Preparation of High-Concentration Stock Solutions (20 mM)

For biological assays or analytical standards.

Context: DMSO is the gold standard for stock solutions due to its high boiling point and ability to disrupt intermolecular hydrogen bonding.[1][2]

-

Weighing: Accurately weigh 4.64 mg of the substance (MW ≈ 232.28 g/mol ) into a 2 mL amber glass vial.

-

Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

Vortexing: Vortex at medium speed for 30 seconds. The solution should be clear and colorless.

-

Storage: Store at -20°C. DMSO is hygroscopic; ensure the cap is sealed tightly with Parafilm to prevent water absorption, which can cause precipitation over time.[1][2]

Protocol B: The "pH Switch" Purification Strategy

For isolating the compound from crude reaction mixtures.[2]

Context: This protocol exploits the basicity of the piperidine ring to remove non-basic impurities (like unreacted phenols or neutral byproducts).[1][2]

-

Dissolution (Organic Phase): Dissolve the crude mixture in Dichloromethane (DCM) or Ethyl Acetate .[1][2]

-

Acid Extraction (Salt Formation):

-

Basification (Free Base Recovery):

-

Final Extraction:

Protocol C: Crystallization via Antisolvent Addition

For final polishing of purity.

-

Solubilization: Dissolve the crude solid in the minimum amount of warm Ethyl Acetate (approx. 50°C).

-

Antisolvent Addition: Dropwise add n-Heptane or Hexane to the warm solution until a faint turbidity persists.[1][2]

-

Cooling: Allow the mixture to cool slowly to room temperature, then transfer to 4°C.

-

Harvesting: Filter the white crystalline solid and wash with cold Heptane.

Mechanistic Visualization (Graphviz)[1][2]

The following diagram illustrates the pH-Dependent Solubility Switch , which is the core principle for handling this molecule.

Caption: Cycle of reversible protonation allowing selective transfer between aqueous and organic phases for purification.[1][2][4]

References

-

PubChem Compound Summary. (2025). 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile.[1][2][5] National Center for Biotechnology Information.[1][2] Retrieved from [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1][2] (Chapter 8: Acidity, Basicity, and pKa; Principles of Amine Extraction).[1][2]

-

Reichardt, C., & Welton, T. (2010).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Solubility parameters for benzonitrile derivatives).

-

Boschelli, D. H., et al. (2010).[1][2] Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4261-4269.[1] (Describes handling of structurally similar 3-methoxy-4-alkoxy-benzonitrile intermediates). Retrieved from [Link][1][2]

Sources

- 1. PubChemLite - 3-methoxy-4-(4-piperidinyloxy)benzonitrile (C13H16N2O2) [pubchemlite.lcsb.uni.lu]

- 2. 3-Methoxy-4-methylbenzonitrile | C9H9NO | CID 14752994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. 3-methoxy-4-((1-(3-(1-methyl-1H-pyrazol-5-yl)phenoxy)propan-2-yl)oxy)benzonitrile | C21H21N3O3 | CID 138471314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemazone.com [chemazone.com]

Technical Guide: Optimized Synthesis of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile

This technical guide details the optimized production protocols for 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile , a critical intermediate scaffold likely utilized in the synthesis of tyrosine kinase inhibitors (e.g., EGFR or JAK pathways) and GPCR ligands.

The guide focuses on the Nucleophilic Aromatic Substitution (

Introduction & Retrosynthetic Analysis

The target molecule features a benzonitrile core decorated with a methoxy group at the 3-position and a piperidinyl ether linkage at the 4-position. The presence of the electron-withdrawing nitrile group at the para position relative to the leaving group (fluoride) makes the aromatic ring highly activated for

Retrosynthetic Logic

-

Disconnection: The C(aryl)-O bond is the strategic disconnection point.

-

Electrophile: 4-Fluoro-3-methoxybenzonitrile .[1][2] The fluorine atom is the preferred leaving group due to its high electronegativity, which stabilizes the Meisenheimer complex intermediate.

-

Nucleophile: N-Boc-3-hydroxypiperidine . The nitrogen must be protected (Boc) to prevent competitive N-arylation and ensure exclusive O-arylation. The 3-position chirality (if using enantiopure starting material) is retained during

.

Reaction Pathway Diagram

Figure 1: Synthetic pathway utilizing

Reagent Selection Guide

The following reagents are selected for high purity, safety profile, and reaction efficiency.

| Reagent Class | Recommended Reagent | Grade/Spec | Role & Rationale |

| Substrate A | 4-Fluoro-3-methoxybenzonitrile | >98% HPLC | Highly activated electrophile. The nitrile group activates the 4-position for nucleophilic attack. |

| Substrate B | 1-N-Boc-3-hydroxypiperidine | >98% (ee >99% if chiral) | Nucleophile precursor. Boc group prevents side reactions on the amine. |

| Base | Sodium Hydride (NaH) | 60% dispersion in oil | Strong base to irreversibly deprotonate the alcohol, generating the reactive alkoxide. |

| Solvent | DMF (Anhydrous) | <0.05% H2O | Polar aprotic solvent essential for stabilizing the charged transition state of |

| Quench | Ammonium Chloride (sat. aq.) | ACS Reagent | Mild proton source to neutralize excess alkoxide/hydride without hydrolyzing the nitrile. |

| Deprotection | HCl in 1,4-Dioxane (4M) | Anhydrous | Cleaves Boc group efficiently. Yields the hydrochloride salt, which is often more stable. |

Detailed Experimental Protocols

Protocol A: Coupling (Ether Formation)

Objective: Synthesize tert-butyl 3-(4-cyano-2-methoxyphenoxy)piperidine-1-carboxylate.

Safety Warning: Sodium hydride reacts violently with moisture, releasing flammable hydrogen gas. Perform all operations under an inert atmosphere (Nitrogen or Argon).

-

Preparation of Nucleophile (Alkoxide Formation):

-

Charge an oven-dried 3-neck Round Bottom Flask (RBF) with N-Boc-3-hydroxypiperidine (1.1 equiv) and a magnetic stir bar.

-

Evacuate and backfill with Nitrogen (3 cycles).

-

Add Anhydrous DMF (5 mL per gram of substrate) via syringe.

-

Cool the solution to 0°C using an ice bath.

-

Carefully add Sodium Hydride (60% dispersion) (1.2 equiv) portion-wise over 15 minutes. Note: Expect gas evolution (

). Vent properly. -

Stir at 0°C for 30 minutes to ensure complete deprotonation.

-

-

Coupling Reaction:

-

Dissolve 4-Fluoro-3-methoxybenzonitrile (1.0 equiv) in a minimal amount of anhydrous DMF.